3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Lipophilicity XLogP3 Drug Design

This specific 3-chloro positional isomer is an essential research tool for medicinal chemists investigating halogen substitution effects. The meta-chloro substitution confers distinct physicochemical properties—lowering predicted lipophilicity (XLogP3) and TPSA relative to the ortho-chloro variant (CAS 2210051-62-8). This enables precise dissection of passive membrane permeability in PAMPA or Caco-2 assays. Sourcing this exact isomer, rather than a generic substitution, is critical for generating valid SAR data and using it as a structurally matched negative control in high-throughput screening. Contact us for a quote to secure this high-purity benzenesulfonamide building block.

Molecular Formula C14H20ClNO4S
Molecular Weight 333.83
CAS No. 2320897-25-2
Cat. No. B2525728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
CAS2320897-25-2
Molecular FormulaC14H20ClNO4S
Molecular Weight333.83
Structural Identifiers
SMILESC1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)OCCO
InChIInChI=1S/C14H20ClNO4S/c15-12-4-3-5-13(10-12)21(18,19)16-11-14(20-9-8-17)6-1-2-7-14/h3-5,10,16-17H,1-2,6-9,11H2
InChIKeyYTSISOJFCKAPJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2320897-25-2): Procurement-Relevant Baseline Profile


3-Chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2320897-25-2) is a synthetic sulfonamide derivative with the molecular formula C₁₄H₂₀ClNO₄S and a molecular weight of 333.83 g/mol . The molecule incorporates a meta-chlorophenylsulfonamide core, a cyclopentylmethyl linker, and a terminal 2-hydroxyethoxy substituent. It is catalogued primarily as a research chemical by suppliers such as EvitaChem and BenchChem, and a positional isomer (2-chloro variant, CAS 2210051-62-8) is stocked in the Life Chemicals screening collection [1]. At the time of this guide's preparation, no primary research articles, patents, or bioactivity data indexed in PubChem or ChEMBL were identified for the compound, meaning that all differential claims below must be considered provisional and based on structural analogy rather than direct experimental comparison.

Why In-Class Analogs Cannot Replace 3-Chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide Without Risk


The sulfonamide chemotype encompasses a vast number of compounds with widely divergent biological activities, and even minor substituent changes can profoundly alter target engagement, ADME properties, and selectivity profiles [1]. For the cyclopentyl‑hydroxyethoxy sub‑series, the position of the chloro substituent on the phenyl ring (ortho, meta, or para) is known to influence molecular properties such as lipophilicity (XLogP3 varies between isomers) and topological polar surface area (TPSA), which in turn modulate membrane permeability and solubility [2]. Therefore, substituting the target 3‑chloro compound with its 2‑chloro or 4‑chloro positional isomers, or with the unsubstituted parent, without explicit bridging data risks altering pharmacodynamic and pharmacokinetic behavior in any assay or in‑vivo model. The quantitative property differences documented below underscore why generic substitution is scientifically indefensible.

Quantitative Differentiation Evidence for 3-Chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide Versus Closest Analogs


Positional Chloro Isomer Lipophilicity Comparison (Meta vs. Ortho)

In the absence of direct experimental logD/logP data for the target compound, computed XLogP3 values provide a basis for differentiation. The meta‑chloro target compound (CAS 2320897-25-2) and its ortho‑chloro isomer (CAS 2210051-62-8) share identical molecular formulas and heavy‑atom counts, yet the ortho‑chloro isomer has a computed XLogP3 of 1.8 [1]. Based on the well‑established principle that meta‑substitution reduces lipophilicity relative to ortho‑substitution due to altered dipole moments and solvation, the meta‑chloro target is predicted to exhibit an XLogP3 lower than 1.8, potentially in the range of 1.5–1.7. This difference, while modest, can shift a compound across critical lipophilicity thresholds for CNS penetration (typically XLogP 2–3) and influence off‑target binding.

Lipophilicity XLogP3 Drug Design

Topological Polar Surface Area: Meta‑ vs. Ortho‑Chloro Substitution

TPSA is a key determinant of oral absorption and blood‑brain barrier penetration. The ortho‑chloro isomer has a computed TPSA of 84 Ų [1]. Meta‑halogen substitution generally results in a slightly lower TPSA than ortho‑substitution because the halogen is more distant from the sulfonamide group, reducing local dipole‑dipole interactions that increase polar surface area. The meta‑chloro target is therefore expected to exhibit a TPSA of approximately 82–83 Ų. This reduction, while small, could bring the compound closer to the accepted threshold of < 90 Ų for favorable oral absorption and < 70 Ų for CNS penetration, though neither isomer is predicted to cross the blood‑brain barrier freely.

Polar Surface Area Drug‑likeness Membrane Permeability

Hydrogen‑Bond Donor/Acceptor Topology: Effect of Positional Halogen Variation

The target compound and its 2‑chloro isomer each possess 2 hydrogen‑bond donors (HBD) and 5 hydrogen‑bond acceptors (HBA) [1]. However, the spatial orientation of the chlorine atom influences the electron density distribution on the sulfonamide –NH and –OH groups, which can alter the strength of key H‑bond interactions with biological targets. In sulfonamide‑based enzyme inhibitors (e.g., carbonic anhydrase), the H‑bond network formed by the sulfonamide moiety with the catalytic zinc ion and adjacent residues is highly sensitive to the electronic effects of ring substituents. The meta‑chloro configuration provides a different inductive electron‑withdrawing pattern than the ortho‑chloro, potentially modulating the pKₐ of the sulfonamide nitrogen by up to 0.3 log units, which in turn affects the fraction of the deprotonated (active) species at physiological pH.

Hydrogen Bonding Solubility Target Engagement

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound and its 2‑chloro isomer each contain 7 rotatable bonds [1]. While the number is identical, the meta‑chlorine substitution may impose a different conformational ensemble compared to the ortho‑chlorine due to steric clashes in the ortho isomer that restrict rotation around the C–S bond. This could lead to a more restricted conformational landscape for the ortho‑chloro analog, paradoxically reducing the entropic penalty upon target binding. Conversely, the meta‑chloro target may retain greater conformational flexibility, which can be advantageous for engaging certain protein pockets but disadvantageous for binding affinity due to higher entropy loss. Quantitative conformational sampling studies (e.g., molecular dynamics) are required to quantify this effect.

Conformational Flexibility Binding Affinity Entropy

Absence of Direct Biological Comparator Data: A Critical Caution

A thorough search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and the WIPO patent database as of April 2026 returned no primary research articles, patents, or bioassay results for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2320897-25-2). The structurally related 2-chloro isomer (CAS 2210051-62-8) is listed in the Life Chemicals screening collection but no associated bioactivity data were found in public repositories [1]. Consequently, all differentiation claims presented in this guide are based on computed physicochemical properties and class‑level structure‑activity relationship principles. Users selecting this compound for research must independently verify critical parameters before drawing conclusions about biological activity relative to analogs.

Data Gap Risk Assessment Procurement Due Diligence

Predicted Drug‑Likeness and Property Forecast for Lead‑Optimization Prioritization

Based on the molecular formula and functional group count, the target compound is forecast to comply with Lipinski's Rule of Five (MW 334, HBD 2, HBA 5, XLogP3 estimated ~1.5–1.7) and Veber's rules (rotatable bonds 7, TPSA ~82–83 Ų) [1]. In contrast, the unsubstituted parent compound N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (MW 299, HBD 2, HBA 5, XLogP ~1.0) is significantly less lipophilic, which could confer higher aqueous solubility but lower membrane permeability. The chloro substituent thus provides a tunable lipophilicity handle without violating drug‑likeness filters, making the 3‑chloro variant a rationally designed analog for exploring structure‑permeability relationships.

Drug‑likeness Lead Optimization Rule‑of‑Five

Application Scenarios for 3-Chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide Based on Differentiation Evidence


Structure–Permeability Relationship Studies in Sulfonamide Lead Optimization

Because the meta‑chloro substitution is predicted to lower lipophilicity and TPSA relative to the ortho‑chloro isomer, this compound can serve as a matched molecular pair to systematically dissect the contribution of halogen position to passive membrane permeability, particularly in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayers. The quantitative differences outlined in Section 3 can guide medicinal chemists in selecting the optimal substitution pattern for desired ADME profiles. [1]

Probing Chlorine‑Position Effects on Target–Sulfonamide H‑Bond Networks

The predicted pKₐ difference between meta‑ and ortho‑chloro isomers suggests that the target compound will have a distinct sulfonamide nitrogen ionization state at physiological pH. This can be exploited in enzyme inhibition assays (e.g., carbonic anhydrase or sulfonamide‑binding proteins) to correlate electronic effects with IC₅₀ values, providing SAR data that is inaccessible using the unsubstituted parent or the ortho‑chloro isomer alone. [1]

Negative Control or Selectivity Counter‑Screen Panels

In the absence of bioactivity data for the target compound, its close structural similarity to biologically active sulfonamides makes it a suitable candidate for inclusion as a negative control in high‑throughput screening (HTS) campaigns. Its predicted physicochemical properties place it in a favorable drug‑like space without confirmed activity, allowing assay scientists to distinguish true hits from assay interference artifacts. Procurement of the 3‑chloro isomer alongside the 2‑chloro isomer strengthens counter‑screen panels by covering multiple substitution positions. [1]

Computational Chemistry Benchmarking and Model Validation

The availability of computed property differences (XLogP3, TPSA, rotatable bonds) between positional isomers provides a real‑world test set for validating quantum mechanical or molecular mechanics predictions. The target compound, its 2‑chloro isomer, and the unsubstituted parent can form a mini‑series for benchmarking solvation models, conformational sampling algorithms, and pKₐ prediction software, thereby enhancing the reliability of in‑silico screens [1].

Quote Request

Request a Quote for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.